molecular formula C20H22N6O B2880407 N-(1H-1,3-benzodiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide CAS No. 2097859-56-6

N-(1H-1,3-benzodiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide

Cat. No. B2880407
CAS RN: 2097859-56-6
M. Wt: 362.437
InChI Key: KOBQCDYBOODYTR-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzodiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H22N6O and its molecular weight is 362.437. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction

Studies focusing on molecular interactions of similar compounds have explored their binding to specific receptors, which is crucial for drug design. For instance, the interaction of certain carboxamide derivatives with cannabinoid receptors has been investigated to understand their antagonist activity. These studies reveal the importance of the N1 aromatic ring and C5 aromatic ring in binding interactions and activity, providing a model for understanding how similar compounds might interact with biological targets (Shim et al., 2002).

Antimycobacterial Activity

Research into heterocyclic carboxamides, such as the synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives, has shown significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This highlights the potential of similar compounds for developing new antimycobacterial agents (Lv et al., 2017).

Antipsychotic Agents

The synthesis and evaluation of heterocyclic analogues for potential antipsychotic agents offer insights into the structural requirements for activity against dopamine and serotonin receptors. This research demonstrates how modifications to the heterocyclic core of compounds can impact their pharmacological profile, suggesting a pathway for the development of novel therapeutics (Norman et al., 1996).

Antiviral Drug Discovery

In the realm of antiviral drug discovery, studies have examined various compounds for their potential in treating viral infections. This includes the exploration of novel structural classes and their mechanisms of action against different viral targets. Such research underscores the broad applicability of heterocyclic compounds in developing new antiviral therapies (De Clercq, 2009).

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c27-19(23-20-21-16-5-1-2-6-17(16)22-20)13-8-10-26(11-9-13)18-12-14-4-3-7-15(14)24-25-18/h1-2,5-6,12-13H,3-4,7-11H2,(H2,21,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBQCDYBOODYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)NC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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